5-(2-chlorobutanoyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
CAS No.:
Cat. No.: VC17858847
Molecular Formula: C11H15ClN2O3
Molecular Weight: 258.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15ClN2O3 |
|---|---|
| Molecular Weight | 258.70 g/mol |
| IUPAC Name | 5-(2-chlorobutanoyl)-4,6,7,7a-tetrahydro-3aH-pyrrolo[3,4-c]pyridine-1,3-dione |
| Standard InChI | InChI=1S/C11H15ClN2O3/c1-2-8(12)11(17)14-4-3-6-7(5-14)10(16)13-9(6)15/h6-8H,2-5H2,1H3,(H,13,15,16) |
| Standard InChI Key | FPKBASZHIFOPEA-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C(=O)N1CCC2C(C1)C(=O)NC2=O)Cl |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound features a hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione core, a bicyclic system comprising a pyrrolidine ring fused to a piperidine-2,4-dione moiety. The "hexahydro" designation indicates full saturation of both rings, conferring rigidity and stability . At position 5, a 2-chlorobutanoyl group () is attached, introducing electrophilic reactivity due to the chlorine atom and ketone functionality.
Spectroscopic and Computational Data
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IR Spectroscopy: Strong absorption bands at 1660–1750 cm confirm the presence of carbonyl groups (C=O) .
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NMR: -NMR signals at δ 2.38–4.40 ppm correlate with methyl, methylene, and methine protons in the pyrrolopyridine and chlorobutanoyl moieties .
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Mass Spectrometry: A molecular ion peak at m/z 258.70 aligns with the molecular weight.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 258.70 g/mol | |
| Melting Point | Not reported | – |
| Solubility | Low in polar solvents | |
| LogP (Octanol-Water) | Estimated 1.2–1.5 |
Synthesis and Optimization Strategies
Key Synthetic Routes
The synthesis typically involves acylation of a pyrrolopyridine precursor. A common approach (Figure 1) includes:
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Core Formation: Cyclocondensation of pyrrolidine-2,4-dione with a pyridine derivative under acidic conditions .
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Acylation: Reaction with 2-chlorobutanoyl chloride in the presence of a base (e.g., triethylamine) to introduce the chlorobutanoyl group .
Challenges in Scalability
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Low Yields: Steric hindrance from the bicyclic core complicates acylation, often resulting in yields below 50% .
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Purification Difficulties: The compound’s low solubility necessitates chromatographic purification, increasing production costs .
Comparative Analysis with Structural Analogues
Table 2: Activity Comparison of Pyrrolopyridine Derivatives
| Compound | IC (Cancer) | AChE Inhibition | Source |
|---|---|---|---|
| 5-(2-Chlorobutanoyl)-hexahydro derivative | 18–25 μM | 10 μM | |
| 2-(3-Chlorobenzyl) analogue | 30 μM | – | |
| 6-Methyl-4-(1-piperidinyl) derivative | 45 μM | – |
The chlorobutanoyl substituent enhances anticancer potency compared to benzyl or piperidinyl analogues, likely due to improved membrane permeability .
Challenges and Future Directions
Synthesis Optimization
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Catalyst Design: Palladium-catalyzed acylations may improve yields .
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Prodrug Strategies: Esterification of the dione could enhance solubility .
Target Identification
Proteomics and molecular docking studies are needed to elucidate binding partners, such as kinase or protease enzymes .
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